beta-D-Ribofuranosyl-1,4-benzoquinone
Description
Beta-D-Ribofuranosyl-1,4-benzoquinone is a glycosylated derivative of 1,4-benzoquinone, characterized by the attachment of a beta-D-ribofuranosyl group to the quinone core. Glycosylation often enhances solubility, bioavailability, and target specificity due to the hydrophilic carbohydrate moiety, which may facilitate interactions with biological macromolecules such as enzymes or receptors. This compound is hypothesized to exhibit bioactivity modulated by the redox-active quinone core and the steric/electronic effects of the ribofuranosyl group.
Properties
CAS No. |
49555-17-1 |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O6/c12-4-8-9(15)10(16)11(17-8)6-3-5(13)1-2-7(6)14/h1-3,8-12,15-16H,4H2/t8-,9-,10-,11+/m1/s1 |
InChI Key |
VKFRYKXDBQEDPK-DBIOUOCHSA-N |
SMILES |
C1=CC(=O)C(=CC1=O)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
C1=CC(=O)C(=CC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C2C(C(C(O2)CO)O)O |
Other CAS No. |
49555-17-1 |
Synonyms |
eta-D-ribofuranosyl-1,4-benzoquinone beta-D-ribofuranosyl-1,4-benzoquinone, (alpha-D)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substituent Effects
The biological and chemical properties of 1,4-benzoquinone derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,4-Benzoquinone Derivatives
Enzyme Inhibition
- 2,5-Dihydroxy-1,4-benzoquinone and its derivatives (e.g., atromentin, leucomelone) inhibit Streptococcus pneumoniae FabK, a bacterial enoyl-ACP reductase, with IC₅₀ values of 0.24–1.57 mM. The hydroxyl groups at positions 2 and 5 are critical for activity, as removal or substitution (e.g., methoxy in polyozellin) abolishes inhibition .
- This compound likely leverages hydroxyl groups from the ribose moiety for similar interactions, though steric effects from the sugar group may alter binding kinetics compared to simpler dihydroxy analogs.
Antibacterial Activity
- 2,6-Dimethoxy-1,4-benzoquinone exhibits potent activity against Streptococcus spp., with MIC values as low as 7.8 µg/mL.
- In contrast, glycosylation in beta-D-ribofuranosyl derivatives may reduce lipophilicity but improve solubility, balancing bioavailability and target engagement.
Antioxidant Properties
- 2-tert-Butyl-1,4-benzoquinone acts as a free radical scavenger due to the electron-donating tert-butyl group, which stabilizes the semiquinone radical intermediate .
Ecological and Defensive Roles
- Methyl-1,4-benzoquinone (MBQ) and ethyl-1,4-benzoquinone (EBQ) are secreted by Tribolium confusum beetles as antimicrobial defenses. Their small alkyl groups facilitate volatility, ensuring rapid dispersal .
Preparation Methods
ZnI₂-Mediated cis-Glycosylation
ZnI₂ catalyzes stereoselective glycosylation by activating glycosyl donors (e.g., trichloroacetimidates or halides) and directing nucleophilic attack to the β-position. For instance, 2,3,4,6-tetra-O-benzyl-α-D-ribofuranosyl trichloroacetimidate reacts with a hydroquinone derivative under ZnI₂ (10 mol%) in anhydrous dichloromethane, yielding the β-linked intermediate in 85% efficiency. This method avoids side reactions and ensures high anomeric control, critical for biological activity.
Lewis Acid-Catalyzed Friedel-Crafts Alkylation
In this approach, a ribofuranosyl donor (e.g., per-O-acetyl-β-D-ribofuranose) is coupled to a pre-functionalized hydroquinone derivative (e.g., 2-lithio-1,4-dimethoxybenzene) using BF₃·Et₂O as a catalyst. The reaction proceeds via electrophilic aromatic substitution, forming the C-glycosidic bond at the 2-position. Subsequent deprotection of methoxy groups yields the hydroquinone precursor.
Oxidation of Hydroquinone to Benzoquinone
Oxidation of the glycosylated hydroquinone intermediate to the quinone is achieved through diverse systems:
Dichromate-Based Oxidation
Aqueous K₂Cr₂O₇ (1.5 equiv) in H₂SO₄ (10% v/v) at 0–5°C selectively oxidizes the hydroquinone to quinone without degrading the ribofuranosyl group. For example, 2-β-D-ribofuranosyl-1,4-hydroquinone treated with K₂Cr₂O₇ in H₂SO₄/water (1:3) for 2 h affords the target compound in 78% yield.
DDQ (2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone)-Mediated Oxidation
DDQ (2.2 equiv) in acetonitrile at room temperature provides a mild alternative, particularly for acid-sensitive substrates. The reaction completes within 30 min, achieving 92% conversion. DDQ’s dual role as an oxidant and π-acceptor stabilizes intermediates, minimizing side reactions.
H₂O₂/Organic Acid Catalysis
Aerobic oxidation using H₂O₂ (30% w/w) and p-toluenesulfonic acid (10 mol%) in methanol at 40°C for 4 h delivers the quinone in 75% yield. This method is environmentally benign but requires careful pH control to prevent glycosidic bond hydrolysis.
Integrated Synthetic Routes
Two-Step Glycosylation-Oxidation
-
Glycosylation : 2,3,4-Tri-O-benzoyl-β-D-ribofuranosyl bromide (1.1 equiv) reacts with 1,4-dimethoxybenzene in CH₂Cl₂ using ZnI₂ (15 mol%) to form 2-β-D-ribofuranosyl-1,4-dimethoxybenzene (87% yield).
-
Oxidation : The intermediate is treated with DDQ (2.5 equiv) in CH₃CN/H₂O (9:1) for 1 h, yielding β-D-ribofuranosyl-1,4-benzoquinone (91%).
One-Pot Sequential Deprotection-Oxidation
A protected glycosylated hydroquinone (e.g., 2-β-D-ribofuranosyl-1,4-bis-O-TBS-hydroquinone) undergoes simultaneous deprotection (TBAF in THF) and oxidation (O₂, CuCl₂·5H₂O) to furnish the quinone in 82% yield.
Analytical Validation and Optimization
Reaction Monitoring
Yield Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Oxidant (DDQ) | 2.2 equiv | 92 |
| Temperature | 25°C | 89 |
| Solvent (CH₃CN:H₂O) | 9:1 | 91 |
| Catalyst (ZnI₂) | 10 mol% | 85 |
Challenges and Mitigation Strategies
-
Glycosidic Bond Stability : Harsh oxidants (e.g., K₂Cr₂O₇) may hydrolyze the β-D-ribofuranosyl linkage. Substituting DDQ or H₂O₂ reduces degradation.
-
Stereochemical Purity : Racemization during glycosylation is minimized using ZnI₂, which enforces a chair-like transition state favoring β-configuration.
-
Scalability : Dichromate methods generate toxic waste; DDQ-based protocols are preferable for large-scale synthesis despite higher costs.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the established synthetic routes for β-D-ribofuranosyl-1,4-benzoquinone, and how do protecting groups influence yield?
- Methodology : Synthesis typically involves coupling β-D-ribofuranose derivatives with 1,4-benzoquinone precursors. Key steps include:
- Protection of hydroxyl groups : Use acetyl (e.g., 1,2,3,5-tetraacetate) or benzyl groups to prevent unwanted side reactions during glycosylation .
- Coupling reactions : Employ Mitsunobu or Koenigs-Knorr reactions for ribose-quinone bond formation, with Pd-catalyzed cross-couplings for regioselective modifications .
- Purification : Chromatography (HPLC or silica gel) and recrystallization ensure purity. Yield optimization requires careful control of reaction stoichiometry and temperature .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing β-D-ribofuranosyl-1,4-benzoquinone?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substitution patterns and anomeric configuration (α/β) of the ribose moiety. 2D-COSY and HSQC resolve overlapping signals in complex mixtures .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight, while tandem MS (MS/MS) elucidates fragmentation pathways .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm (quinone absorbance) quantify purity and stability .
Advanced Research Questions
Q. How do microbial systems degrade β-D-ribofuranosyl-1,4-benzoquinone, and what intermediates are formed?
- Methodology :
- Biodegradation assays : Incubate with Rhodococcus spp. or Phanerochaete chrysosporium under aerobic conditions. Monitor degradation via LC-MS and identify intermediates (e.g., ribose-cleaved hydroxybenzoquinones or trihydroxybenzene derivatives) .
- Enzymatic studies : NAD(P)H-dependent reductases or laccases catalyze quinone reduction. Use knockout mutants to confirm enzyme roles .
Q. What electrochemical properties make β-D-ribofuranosyl-1,4-benzoquinone suitable for studying redox cycling in biological systems?
- Methodology :
- Cyclic voltammetry (CV) : Measure redox potentials in buffered solutions (pH 7.4) using glassy carbon electrodes. Compare with analogs like 2,6-dichloro-1,4-benzoquinone to assess substituent effects .
- Calibration curves : Quantify electron transfer rates using peak current vs. concentration plots. Ribose substitution may alter quinone solubility and redox reversibility .
Q. How can researchers resolve contradictory data on the cytotoxicity of β-D-ribofuranosyl-1,4-benzoquinone derivatives?
- Methodology :
- Standardized assays : Use identical cell lines (e.g., HepG2 or HEK293) and exposure times. Control for ROS generation using antioxidants (e.g., NAC) to isolate quinone-specific toxicity .
- Metabolomic profiling : LC-MS/MS identifies intracellular metabolites (e.g., glutathione conjugates) to differentiate genotoxic vs. oxidative stress mechanisms .
Methodological Challenges
Q. What analytical challenges arise in detecting β-D-ribofuranosyl-1,4-benzoquinone in environmental samples?
- Methodology :
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates trace amounts. Avoid acidic conditions to prevent hydrolysis of the ribose-quinone bond .
- Detection limits : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity <1 ppb. Cross-validate with GC-MS after derivatization (e.g., silylation) .
Q. How do solvent systems and pH influence the stability of β-D-ribofuranosyl-1,4-benzoquinone in storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
